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Compound of Interest

2,3,4,5-Tetrahydro-1H-2-
Compound Name: ) _
benzazepine hydrochloride

Cat. No.: B177628

An In-depth Technical Guide on 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, synthesis, and characterization of 2,3,4,5-Tetrahydro-1H-2-
benzazepine hydrochloride. This compound is a member of the benzazepine class, a group
of bicyclic compounds featuring a benzene ring fused to an azepine ring. Benzazepine
derivatives are of significant interest in medicinal chemistry due to their diverse biological
activities.[1]

Molecular Structure and Chemical Identity

2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride is the hydrochloride salt form of the
parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine. The salt form enhances aqueous
solubility, which is advantageous for formulation and biological studies.[2] The core structure
consists of a seven-membered azepine ring fused to a benzene ring.

Key Identifiers:

e |[UPAC Name: 2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride[3]
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e Synonyms: 2,3,4,5-Tetrahydro-1H-benzo|[c]azepine hydrochloride[3][4]
e CAS Number: 17724-36-6[3]
e Molecular Formula: C10H14CIN[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3,4,5-Tetrahydro-1H-2-
benzazepine and its hydrochloride salt.

Property Value Source
] 183.68 g/mol (Hydrochloride
Molecular Weight [3][5]
Salt)
147.22 g/mol (Free Base) [4][6]

183.0814771 Da
Exact Mass _ [5]
(Hydrochloride Salt)

Melting Point

181-184 °C (Solvent: ethanol)

[4]

Topological Polar Surface Area

12.03 A2 (Free Base)

[4]

XLogP3

2.13 (Free Base)

[4]

Hydrogen Bond Donor Count

1 (Free Base)

[4]

Hydrogen Bond Acceptor
Count

1 (Free Base)

[4]

Heavy Atom Count

11 (Free Base)

[7]

Complexity

122

[7]

Synthesis and Experimental Protocols

The synthesis of tetrahydrobenzazepine scaffolds can be achieved through various routes,
often involving ring expansion or cyclization reactions. A general, illustrative synthesis workflow
Is presented below, based on methodologies for related benzazepine structures.[1][8]
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General Synthesis Workflow

General Synthesis Workflow for Tetrahydrobenzazepine Core

Starting Materials

1-Tetralone Hydroxylamine

Reaction Steps

Step 3: Reduction

Step 4: Salt Formation
(e.g., with Lithium Aluminium Hydride) i

Step 1: Oximation (with HCI)

Intermediate:
3,4-Dihydro-1(2H)-naphthalenone oxime

Final Product:
2,3,4,5-Tetrahydro-1H-benzazepine

Intermediate:
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one

Step 2: Beckmann Rearrangement
(Ring Expansion with Polyphosphoric Acid)

Final Hydrochloride Salt

Click to download full resolution via product page

Caption: General workflow for synthesizing the tetrahydrobenzazepine core structure.

Detailed Experimental Protocol (lllustrative)

This protocol is a generalized representation based on the synthesis of related benzazepine
structures.[8]

e Step 1: Oximation of 1-Tetralone
o 1-Tetralone is dissolved in a suitable solvent such as methanol.

o An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is
added.
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o The mixture is stirred at room temperature, typically overnight, to form 3,4-dihydro-1(2H)-
naphthalenone oxime.

o The product is isolated by filtration or extraction.

o Step 2: Beckmann Rearrangement (Ring Expansion)

The oxime intermediate is dissolved in a solvent like dichloromethane.

[e]

o

Polyphosphoric acid (PPA) is added, and the mixture is heated. The solvent is boiled off.

[¢]

This acid-catalyzed rearrangement expands the six-membered ring to a seven-membered
lactam (amide) ring, yielding 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

[¢]

The product is isolated by quenching with water and filtration.
o Step 3: Reduction of the Lactam

o Under an inert atmosphere (e.g., nitrogen), lithium aluminium hydride (LiAlHa4) is
suspended in a dry ether solvent like tetrahydrofuran (THF).

o The lactam intermediate, dissolved in THF, is added dropwise to the LiAlH4 suspension.

o The reaction mixture is heated to reflux and stirred overnight to reduce the amide to an
amine, forming the 2,3,4,5-tetrahydro-1H-benzazepine.

o The reaction is carefully quenched, and the product is isolated via extraction and purified
by column chromatography.

o Step 4: Hydrochloride Salt Formation

o The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or
ethanol).

o A solution of hydrogen chloride (HCI) in the same or a compatible solvent is added
dropwise until precipitation is complete.
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o The resulting solid, 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, is collected by
filtration and dried.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the molecular structure. While specific spectra
for the hydrochloride salt are not readily available in the cited literature, data for the parent free
base (CAS 7216-22-0) exists and provides the basis for structural confirmation.[7]

Analytical Workflow

Analytical Workflow for Structural Confirmation

Synthesized Compound

Purification
(e.g., Crystallization, Chromatography)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)
- Determine Molecular Weight - Identify Functional Groups - 'H NMR: Proton environment, splitting
- Confirm Molecular Formula (N-H, C-H, Aromatic C=C) - 13C NMR: Carbon skeleton

Structure Confirmed

Click to download full resolution via product page

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Expected Spectroscopic Data

The following table summarizes the expected signals in various spectroscopic analyses for the
parent compound, 2,3,4,5-tetrahydro-1H-2-benzazepine.
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Technique Expected Observations

- Aromatic Protons (Ar-H): Signals in the & 7.0-
7.5 ppm range. - CHz Protons: Multiple signals
in the 8 2.5-3.5 ppm range corresponding to the

1H NMR
aliphatic protons of the azepine ring. - N-H
Proton: A broad singlet, whose chemical shift is
solvent-dependent.
- Aromatic Carbons: Signals in the & 120-145
13C NMR ppm range. - Aliphatic Carbons (CH2): Signals in

the & 20-60 ppm range.

- N-H Stretch: A peak around 3300-3500 cm™1. -
Aromatic C-H Stretch: Peaks just above 3000

IR cm~1, - Aliphatic C-H Stretch: Peaks just below
3000 cm™1, - Aromatic C=C Bending: Peaks in
the 1450-1600 cm~1 region.

- Molecular lon Peak (M+): Expected at m/z =

Mass Spec.
147 (for the free base).

Potential Biological Activity and Signhaling Pathways

While specific biological data for the title compound is limited in the initial search, derivatives
such as 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride have been
investigated for their neuropharmacological properties, particularly as modulators of dopamine
receptors.[2] These receptors are critical in neurological disorders like Parkinson's disease and
schizophrenia.

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling
pathway, which is the mechanism through which dopamine receptors typically function.
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Generalized Dopamine Receptor Signaling Pathway
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Caption: Generalized signaling pathway for a G-protein coupled dopamine receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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